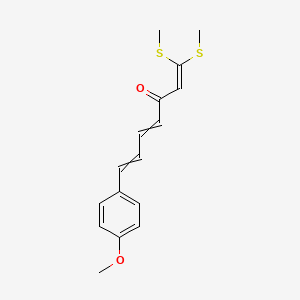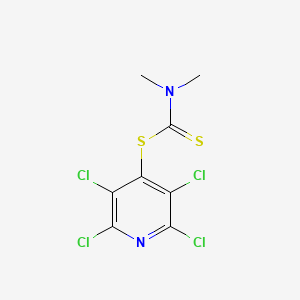
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with four chlorine atoms and an ester group derived from carbamodithioic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester typically involves the esterification of carbamodithioic acid with 2,3,5,6-tetrachloro-4-pyridinol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems for temperature and pressure control can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.
Mécanisme D'action
The mechanism of action of carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological processes in microorganisms or pests, leading to their death. The exact molecular pathways involved depend on the specific application and target organism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamodithioic acid, dimethyl-, methyl ester: Similar in structure but lacks the pyridine ring and chlorine substitutions.
Carbamodithioic acid, diethyl-, methyl ester: Contains ethyl groups instead of methyl groups, leading to different chemical properties.
1,4-Benzenedicarboxylic acid, 2,3,5,6-tetrachloro-, dimethyl ester: Similar in having tetrachloro substitutions but differs in the core structure.
Uniqueness
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester is unique due to the combination of the carbamodithioic ester group with a highly substituted pyridine ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
154355-31-4 |
|---|---|
Formule moléculaire |
C8H6Cl4N2S2 |
Poids moléculaire |
336.1 g/mol |
Nom IUPAC |
(2,3,5,6-tetrachloropyridin-4-yl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C8H6Cl4N2S2/c1-14(2)8(15)16-5-3(9)6(11)13-7(12)4(5)10/h1-2H3 |
Clé InChI |
BDINIHLLICVOEI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)SC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





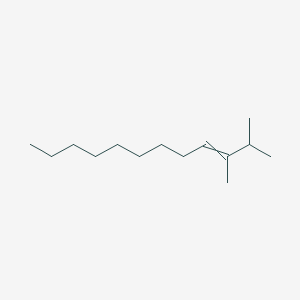
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)


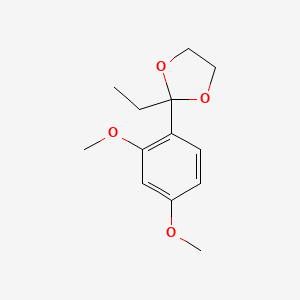

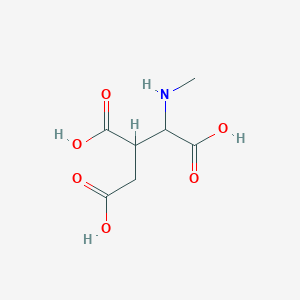
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)


